![molecular formula C22H13F9N2O2 B2454487 N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-83-5](/img/structure/B2454487.png)
N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C22H13F9N2O2 and its molecular weight is 508.344. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitors of NF-kappaB and AP-1 Gene Expression
The compound N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its role as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. One study focused on the structure-activity relationship of this compound, aiming to enhance its potential oral bioavailability. The findings revealed that while certain substitutions resulted in decreased activity, specific modifications could maintain or improve the inhibitor's effectiveness without significantly losing activity (Palanki et al., 2000).
Antagonistic Activity in NK1-Receptor
This compound's structure has also been modified to explore its potential as an antagonist in tachykinin NK1-receptor. A study synthesized novel N-benzylcarboxamide derivatives showing atropisomerism due to the steric hindrance of the carboxamide moiety and its restricted rotation. These derivatives demonstrated significant NK1-antagonistic activity, indicating a potential application in modulating NK1 receptor interactions (Ishichi, Ikeura, & Natsugari, 2004).
Novel Antineoplastic Applications
Research has also explored this compound's use in antineoplastic (cancer treatment) applications. A novel antineoplastic referred to as JS-38, structurally related to N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide, showed a unique metabolic pathway and pharmacologic property of accelerating bone-marrow cell formation. This suggests its potential role in cancer treatment and the management of side effects related to bone marrow suppression (Zhang et al., 2011).
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used as organocatalysts in organic chemistry .
Mode of Action
The compound, like other (thio)urea derivatives, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of its mode of action.
Biochemical Pathways
It’s known that similar compounds are used extensively in promoting organic transformations .
Result of Action
Similar compounds have been known to play a very important role in the development of h-bond organocatalysts .
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F9N2O2/c23-20(24,25)13-5-3-12(4-6-13)11-33-7-1-2-17(19(33)35)18(34)32-16-9-14(21(26,27)28)8-15(10-16)22(29,30)31/h1-10H,11H2,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWXBDPCPXRMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F9N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.